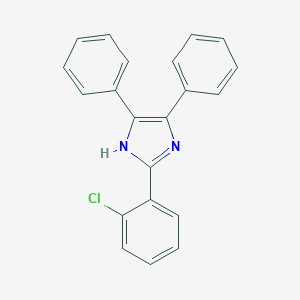

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNXQGJAPQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6143-80-2 | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061894 | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-67-1 | |

| Record name | 2-(o-Chlorophenyl)-4,5-diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. This molecule is a member of the triaryl-substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document outlines a common and effective synthetic protocol, details the expected analytical characterization data, and presents the information in a format tailored for scientific and research applications.

Synthesis Methodology: The Radziszewski Reaction

The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including the title compound, is the Debus-Radziszewski reaction.[1] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3] The reaction typically proceeds with high atom economy and can be performed under relatively simple conditions.[4]

Reaction Scheme:

Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → this compound

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of triaryl-imidazoles.[5][6]

Materials and Equipment:

-

Benzil

-

2-Chlorobenzaldehyde

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for filtration and recrystallization

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[2]

-

Add glacial acetic acid as the solvent (e.g., 20 mL).

-

Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.[2]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC), typically with an ethyl acetate/hexane mobile phase.[5] The reaction is generally complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.

-

Neutralize the filtrate with an ammonium hydroxide solution to precipitate any remaining product.[7]

-

Dry the crude product.

-

Purify the compound by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a white or yellowish solid.[5][8]

Compound Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data based on literature values.

3.1. Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅ClN₂ | [9] |

| Molecular Weight | 330.81 g/mol | [9] |

| Appearance | White to yellowish solid/powder | [5][8] |

| Melting Point | 198-200 °C / 212-214 °C | [5][6] |

| Solubility | Insoluble in water | [8] |

Note: Melting point ranges can vary based on purity and the specific crystalline form.

3.2. Spectroscopic Data

The following data is crucial for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.64 - 12.69 | s (broad) | 1H | N-H (imidazole) | [5][6] |

| 7.81 - 7.83 | m | 1H | Ar-H | [6] |

| 7.61 - 7.64 | m | 1H | Ar-H | [6] |

| 7.23 - 7.57 | m | ~12H | Ar-H (overlapping phenyl protons) | [5][6] |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 143.1 - 143.8 | C=N (imidazole C2) | [5][6] |

| 137.1 - 137.4 | C (imidazole C4/C5) | [6] |

| 134.8 - 135.5 | C (imidazole C4/C5) | [5][6] |

| 126.3 - 132.1 | Aromatic Carbons | [5][6] |

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Technique: KBr pellet)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3415 - 3446 | N-H Stretch | [5][6] |

| 3061 | Aromatic C-H Stretch | [6] |

| 1599 - 1601 | C=N Stretch (imidazole) | [5][6] |

| 1440 - 1478 | C=C Aromatic Stretch | [5][6] |

| 762 - 763 | C-Cl Stretch / C-H Bend | [5][6] |

| 691 - 692 | C-H Bend | [5][6] |

Table 4: Mass Spectrometry Data

| Technique | m/z Value | Assignment | Reference |

| MS | 330 / 331 | [M]+, [M+H]+ | [9] |

Visualization of Workflows

4.1. Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

4.2. Characterization Workflow

This diagram outlines the standard sequence of analytical techniques used to verify the structure and purity of the synthesized compound.

Caption: Logical workflow for the analytical characterization of the final product.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]

- 3. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. lookchem.com [lookchem.com]

- 9. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 1707-67-1). This heterocyclic compound is a subject of interest in medicinal chemistry due to the broad biological activities associated with the imidazole scaffold. This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of its synthesis workflow to support further research and development.

Core Physicochemical Properties

This compound is a yellowish powder that is insoluble in water[1]. Its stability under standard room temperature conditions makes it a practical intermediate for various synthetic applications[1].

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [2] |

| CAS Number | 1707-67-1 | [1] |

| Molecular Formula | C21H15ClN2 | [1][2] |

| Molecular Weight | 330.816 g/mol | [1] |

| Physical Properties | ||

| Appearance | Yellowish powder | [1] |

| Melting Point | 197 °C / 212-214 °C | [1][3] |

| Boiling Point | 534.8 °C at 760 mmHg | [1] |

| Density | 1.23 g/cm³ | [1] |

| Flash Point | 307.8 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Chemical Properties | ||

| pKa (Predicted) | 11.09 ± 0.12 | [1] |

| logP | 6.06410 | [1] |

| XLogP3 | 5.7 | [1][2] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Refractive Index | 1.645 | [1] |

| Polar Surface Area | 28.68 Ų | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of substituted triphenyl-imidazoles, which are representative of the target compound.

Synthesis Protocol: One-Pot Condensation

The synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through a one-pot condensation reaction. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4][5].

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

2-Chlorobenzaldehyde

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

5% Ammonium Hydroxide solution or Sodium Carbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid[4].

-

Heat the reaction mixture to reflux for 3-5 hours on an oil bath with continuous stirring[4][5].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 300 mL of cold water to precipitate the crude product[4][5].

-

Filter the resulting solid using a Buchner funnel.

-

Neutralize the filtrate with a 5% ammonium hydroxide or sodium carbonate solution to precipitate any remaining product[4][5].

-

Filter the second crop of the product and combine it with the first.

-

Wash the crude product with water and then with a suitable solvent like toluene to remove impurities[5].

-

Purify the final compound by recrystallization from absolute ethanol to yield the crystalline product[4].

Characterization Methodologies

The structure and purity of the synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques[3][4].

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:9 ratio)[3].

-

Infrared (IR) Spectroscopy: Performed using KBr pellets to identify characteristic functional groups. Key peaks for a similar compound include C-Cl, aromatic C-H, and C=N stretching vibrations[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Spectra are recorded to determine the number and environment of protons. For the target compound, characteristic signals would appear in the aromatic region (approx. 7.2-7.8 ppm) and a singlet for the N-H proton (approx. 12.6 ppm) is expected in DMSO-d6[3].

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Expected signals correspond to the carbons of the imidazole core and the three phenyl rings[3][7].

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+)[4].

Biological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities. Derivatives of the isomeric 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good anti-inflammatory, antibacterial, and antifungal properties[4][8]. The imidazole moiety is a key feature in several COX-2 inhibitors and other biologically active agents, suggesting potential for this compound in drug discovery programs targeting inflammation and microbial infections[8][9].

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

References

- 1. lookchem.com [lookchem.com]

- 2. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijfmr.com [ijfmr.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Data for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information presented herein is crucial for the identification, characterization, and quality control of this imidazole derivative in research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.64 | s | 1H | N-H (imidazole) |

| 7.81-7.80 | m | 1H | Ar-H |

| 7.62-7.60 | m | 1H | Ar-H |

| 7.55-7.42 | m | 8H | Ar-H |

| 7.38-7.29 | m | 3H | Ar-H |

| 7.23 | dd, J = 7.0 Hz | 1H | Ar-H |

Solvent: DMSO-d6, Spectrometer: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | C (imidazole) |

| 136.5 | C (aromatic) |

| 134.8 | C (aromatic) |

| 131.3 | C (aromatic) |

| 131.2 | C (aromatic) |

| 130.6 | C (aromatic) |

| 129.9 | C (aromatic) |

| 129.8 | C (aromatic) |

| 129.7 | C (aromatic) |

| 128.3 | C (aromatic) |

| 127.9 | C (aromatic) |

| 127.4 | C (aromatic) |

| 126.9 | C (aromatic) |

| 126.3 | C (aromatic) |

Solvent: DMSO-d6, Spectrometer: 125 MHz[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3439 | N-H stretch |

| 3057, 2916 | Ar-H stretch |

| 1601 | C=N stretch |

| 1475 | C=C aromatic stretch |

Sample Preparation: KBr pellet[1][2]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₁H₁₅ClN₂ |

| Molecular Weight | 330.82 g/mol |

| Exact Mass | 330.0924 g/mol |

| Expected [M]⁺ | m/z 330 |

| Expected [M+H]⁺ | m/z 331 |

Note: The mass spectrometry data is based on the calculated molecular weight. The exact mass and expected molecular ion peaks are provided for reference in mass spectral analysis.[3][4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used.[1]

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Acquisition:

-

The sample was placed in a 5 mm NMR tube.

-

The spectrometer was tuned and the magnetic field was shimmed to achieve optimal resolution.

-

A standard proton pulse sequence was utilized.

-

Data was acquired over a spectral width of 0-15 ppm.

-

Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon pulse sequence was employed.

-

Data was acquired over a spectral width of 0-200 ppm.

-

Chemical shifts were referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Perkin-Elmer 1720 FT-IR spectrometer was utilized.

-

Sample Preparation:

-

A small amount of the solid sample (1-2 mg) was ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A Jeol SX-102 spectrometer or a similar mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) can be used.

-

Sample Preparation:

-

For ESI-MS, the sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

For EI-MS, a small amount of the solid sample was introduced directly into the ion source.

-

-

Data Acquisition:

-

The instrument was calibrated using a standard calibrant.

-

The sample was introduced into the mass spectrometer.

-

The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and other characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

A Comprehensive Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Identity

Physicochemical and Spectral Data

The following table summarizes key physicochemical and spectral data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅ClN₂ | [1] |

| Molecular Weight | 330.81 g/mol | |

| Melting Point | 218-220 °C | |

| ¹H NMR (CDCl₃, δ ppm) | ||

| Aromatic Protons | 7.2-8.2 (m, 14H) | |

| NH Proton | 9.8 (br s, 1H) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 126.3, 126.9, 127.4, 127.9, 128.3, 129.7, 129.8, 129.9, 130.6, 131.2, 131.3, 134.8, 136.5, 143.1 | |

| IR (KBr, cm⁻¹) | 3440 (N-H str), 1598 (Ar-C=C), 1504 (N-H ben), 1479 (Ar-C=C), 760 (C-Cl) |

Synthesis Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: Three-Component Condensation in Glacial Acetic Acid

This protocol involves the one-pot condensation of benzil, 2-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Neutralize the filtrate with a dilute ammonium hydroxide solution to precipitate any remaining product.

-

Combine the precipitates, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol to yield the purified this compound.

-

Method 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis.

-

Experimental Protocol:

-

Combine benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and ammonium acetate (a molar excess) in a microwave-safe reaction vessel.

-

Add a minimal amount of a suitable solvent, or perform the reaction under solvent-free conditions.

-

Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short duration (typically 5-15 minutes).

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the vessel and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization from ethanol.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Derivatives of 2,4,5-triarylimidazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. While specific quantitative data for this compound is limited in the public domain, the biological profile can be inferred from related compounds.

4.1. Anti-inflammatory Activity

Many 2,4,5-triarylimidazole derivatives have been investigated as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

-

p38 MAP Kinase Inhibition: A significant number of substituted diaryl imidazoles are recognized as inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] This enzyme is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase can therefore lead to a potent anti-inflammatory effect.

-

Cyclooxygenase-2 (COX-2) Inhibition: Some imidazole-containing compounds have shown selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. This is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed p38 MAP kinase inhibitory pathway for related imidazole compounds.

4.2. Antimicrobial Activity

Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good antibacterial and antifungal activity. For instance, certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[3] The exact mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve disruption of microbial cellular processes.

4.3. Anticonvulsant Activity

Studies on a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives have indicated potential anticonvulsant effects in maximal electroshock seizure models. The lipophilicity and the nature of the substituent on the 2-phenyl ring appear to play a crucial role in this activity.

4.4. Anticancer Activity

The antiproliferative effects of some 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated against various cancer cell lines. For example, a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed a 29% antiproliferation of cells in one study. The mechanism may involve the induction of apoptosis or inhibition of signaling pathways crucial for cancer cell growth and survival.

Conclusion

This compound is a readily synthesizable compound belonging to the versatile class of 2,4,5-triarylimidazoles. While comprehensive biological data for this specific molecule is not extensively available, the broader family of related compounds exhibits significant potential in various therapeutic areas, particularly as anti-inflammatory agents through the inhibition of pathways like p38 MAP kinase. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates crystallographic data, spectroscopic characterization, and detailed experimental protocols. The structural features are elucidated through X-ray crystallography, offering precise data on bond lengths, angles, and the spatial arrangement of the constituent phenyl and chlorophenyl rings relative to the central imidazole core. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further corroborate the molecular structure. Detailed methodologies for its synthesis and characterization are provided to facilitate replication and further investigation.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central 1H-imidazole ring substituted with a 2-chlorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions. The spatial orientation of these aromatic rings is a key determinant of the molecule's overall conformation and its potential interactions with biological targets.

Crystallographic Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 643635.[1] Analysis of the crystal structure reveals a non-planar conformation. The phenyl and chlorophenyl rings are twisted out of the plane of the imidazole ring to varying degrees, which is a common feature for such multi-substituted imidazoles due to steric hindrance between the bulky substituents.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 643635[1] |

| Chemical Formula | C₂₁H₁₅ClN₂ |

| Molecular Weight | 330.81 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.067(3) |

| b (Å) | 8.1693(12) |

| c (Å) | 12.028(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1675.2(5) |

| Z | 4 |

Note: The detailed bond lengths, bond angles, and torsion angles are typically found within the full crystallographic information file (CIF) available from the CCDC.

The diagram below illustrates the fundamental molecular structure.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Diphenylimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diphenylimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and many therapeutic agents. The diphenylimidazole core, in particular, offers a unique three-dimensional structure that allows for diverse substitutions, leading to a wide array of pharmacological effects. This guide explores the therapeutic potential of these substituted derivatives, highlighting their promise in the development of novel therapeutic agents.

Anticancer Activities

Substituted diphenylimidazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the disruption of key cellular processes essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various substituted diphenylimidazoles has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative compounds against different human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| DP-1 | 2-(4-Fluorophenyl)-1H-imidazole | A549 (Lung) | 7.5 | [1] |

| HeLa (Cervical) | 9.3 | [1] | ||

| MCF-7 (Breast) | 8.9 | [1] | ||

| DP-2 | 2-(4-Methoxyphenyl)-1H-imidazole | A549 (Lung) | 8.9 | [1] |

| HeLa (Cervical) | 11.1 | [1] | ||

| MCF-7 (Breast) | 9.2 | [1] | ||

| DP-3 | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | HCT116 (Colon) | 5.8 | |

| DP-4 | 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted diphenylimidazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of substituted diphenylimidazoles are often attributed to their interaction with critical cellular targets. Key mechanisms include the inhibition of tubulin polymerization and the modulation of signaling kinases.

Inhibition of Tubulin Polymerization:

Several diphenylimidazole derivatives have been shown to inhibit the polymerization of tubulin, a crucial protein for microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by diphenylimidazoles.

Kinase Inhibition (e.g., EGFR, ERK5):

Diphenylimidazole derivatives have also been identified as inhibitors of various protein kinases that are often dysregulated in cancer. For example, inhibition of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase 5 (ERK5) can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and ERK5 signaling by diphenylimidazoles.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Substituted diphenylimidazoles have shown promising anti-inflammatory effects in various preclinical models.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key measure of efficacy.

| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| DI-1 | 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 58.02 | [2] |

| DI-2 | 2,4-di-(4-Methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 56.17 | [2] |

| DI-3 | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 20 | 45.3 | |

| Indomethacin | (Standard) | 10 | 62.5 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-edematous effect of compounds.

Procedure:

-

Animal Grouping: Male Wistar rats are divided into control and treatment groups.

-

Compound Administration: The test compounds (substituted diphenylimidazoles) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of diphenylimidazoles are often linked to the inhibition of key inflammatory mediators and signaling pathways.

Cyclooxygenase (COX) Inhibition:

Some diphenylimidazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

Modulation of NF-κB and PI3K/Akt Signaling Pathways:

The nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central regulators of inflammation. Diphenylimidazoles may exert their anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the PI3K/Akt pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.

Caption: Modulation of NF-κB and PI3K/Akt pathways by diphenylimidazoles.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted diphenylimidazoles have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| DM-1 | bis(4-chlorophenyl) analogue | Candida albicans | 0.2 - 7.0 | [3] |

| Trichophyton sp. | 0.2 - 7.0 | [3] | ||

| DM-2 | 4,5-diphenylimidazol-2-thiol derivative | Staphylococcus aureus | 4 | [4] |

| DM-3 | 4,5-diphenylimidazol-2-thiol derivative | Staphylococcus aureus | 16 | [4] |

| Enterococcus faecalis | 16 | [4] | ||

| DM-4 | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans | 12.5 | [2] |

| Aspergillus niger | 12.5 | [2] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The substituted diphenylimidazole compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted diphenylimidazoles have emerged as a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will be crucial for the rational design and development of novel diphenylimidazole-based therapeutics with improved potency and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a variety of human diseases.

References

A Technical Guide to the Synthesis of Tri-Substituted Imidazoles: Methods, Protocols, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. Tri-substituted imidazoles, in particular, represent a critical class of these heterocyclic compounds, forming the core of numerous pharmaceuticals. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing tri-substituted imidazoles, with a focus on practical application for researchers in drug development and related fields. This guide offers detailed experimental protocols for key reactions, a comparative analysis of various catalytic systems, and visual workflows to aid in methodological selection.

Core Synthetic Strategies: The Radziszewski Reaction and Its Modern Variants

The most prevalent and versatile approach to synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, first reported in 1882. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Over the past few decades, numerous modifications and improvements to this classical method have been developed, primarily focusing on the use of catalysts and alternative energy sources to enhance yields, reduce reaction times, and promote greener chemical processes.

A significant modification to the original Debus-Radziszewski synthesis involves the substitution of one equivalent of ammonia with a primary amine, which provides a straightforward route to N-substituted (1,2,4,5-tetrasubstituted) imidazoles.[2]

Comparative Analysis of Catalytic Systems for 2,4,5-Trisubstituted Imidazole Synthesis

The efficiency of the Radziszewski reaction is highly dependent on the catalytic system employed. A wide array of catalysts has been explored, ranging from simple metal salts to complex nanomaterials. The choice of catalyst directly impacts reaction conditions, yields, and environmental footprint. Below is a comparative summary of various catalytic systems.

| Catalyst System | Catalyst Loading | Reaction Conditions | Reaction Time | Yield (%) | Solvent | Reference(s) |

| Copper-Based Catalysts | ||||||

| CuI | 15 mol% | Reflux | 20 min | 95 | Butanol | [3][4] |

| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12-15 min | 92 | Solvent-free | |

| CuO Nanoparticles | 15 mol% | 80 °C (Reflux) | Not specified | High | Ethanol | [5] |

| Other Metal-Based Catalysts | ||||||

| Ni-C Schiff's base complex | Not specified | Microwave | 10 min | 95 | Ethanol | [6] |

| Zr(acac)₄ | 20 mol% | Ultrasound (24 kHz) | Not specified | High | Ethanol | [7] |

| Acid Catalysts | ||||||

| Silicotungstic acid | 7.5 mol% | Reflux | Not specified | 94 | Ethanol | [7] |

| Lactic acid | 1 mL | 160 °C | Not specified | 92 | Not specified | [7] |

| [2-Oxo-Pyrr-H][HSO₄] (Ionic Liquid) | Not specified | 90 °C | Short | High to Excellent | Solvent-free | [8] |

| Base Catalysts | ||||||

| DABCO | Not specified | 60-65 °C | 12 h | 92 | t-butanol | [7] |

| Heterogeneous Catalysts | ||||||

| nano-LaMnO₃ | 0.8 mol% | 80 °C | Not specified | High | Solvent-free | [1] |

Synthesis of 1,2,4-Trisubstituted Imidazoles

While the Radziszewski reaction is the workhorse for 2,4,5-trisubstituted imidazoles, other methodologies are employed for different substitution patterns. One notable method for the synthesis of 1,2,4-trisubstituted imidazoles involves a copper- and iodine-catalyzed reaction of chalcones and benzylamines, which proceeds through an unusual C-C bond cleavage.[9][10][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Cupric Chloride[1]

Materials:

-

Aldehyde (1 mmol)

-

Benzil (1 mmol)

-

Ammonium acetate (2.5 mmol)

-

Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)

-

Petroleum ether

-

Ethyl acetate

-

Ethanol (96%)

Procedure:

-

In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).

-

Thoroughly mix the reaction mixture with a glass rod.

-

Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, in shorter intervals if necessary to monitor the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) mixture as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice water.

-

Filter the resulting solid and wash with water to obtain the crude product.

-

Recrystallize the crude product from 96% ethanol to afford the pure 2,4,5-trisubstituted imidazole.

Protocol 2: Copper(I) Iodide-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[4][5]

Materials:

-

Aldehyde (1 mmol)

-

Benzoin or Benzil (1 mmol)

-

Ammonium acetate (3 mmol)

-

Copper(I) iodide (CuI) (15 mol%)

-

Butanol (7 mL)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

-

Add butanol (7 mL) to the flask.

-

Reflux the reaction mixture.

-

Monitor the reaction progress via TLC.

-

After completion, cool the reaction mixture.

-

The product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of 1,2,4-Trisubstituted Imidazoles from Chalcones[10][11][12]

Materials:

-

Chalcone (0.24 mmol, 1 equiv)

-

Benzylamine (1.2 mmol, 5 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

Iodine (I₂) (20 mol%)

-

Toluene (2 mL)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

In a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv), benzylamine (5 equiv), copper triflate (10 mol%), and iodine (20 mol%).

-

Add toluene (2 mL) to the reaction mixture.

-

Stir the mixture at 70 °C for 24 hours in the presence of air.

-

After cooling the reaction mixture, perform an extraction with an ethyl acetate-water mixture.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the 1,2,4-trisubstituted imidazole.

Visualization of Synthetic Workflow

To aid in the conceptualization of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of tri-substituted imidazoles and a decision-making workflow for catalyst selection.

References

- 1. oiccpress.com [oiccpress.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. chemmethod.com [chemmethod.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

From Luminescence to Therapeutics: A Technical Guide to Lophine Derivatives in Medicinal Chemistry

An in-depth exploration of the discovery, history, and evolving medicinal applications of lophine and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

Lophine, chemically known as 2,4,5-triphenyl-1H-imidazole, was first synthesized in 1877 by Radziszewski. For much of its history, lophine was primarily recognized for its remarkable chemiluminescent properties, emitting a characteristic yellow light in the presence of oxygen and a strong base.[1][2] This unique characteristic led to the extensive development of lophine derivatives as versatile analytical tools for detecting trace amounts of various substances.[1][2] However, in recent decades, the scientific community has unearthed the significant therapeutic potential of the lophine scaffold, marking a pivotal transition from analytical chemistry to the forefront of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of the discovery and history of lophine derivatives in medicinal chemistry, their synthesis, biological activities, and the signaling pathways they modulate.

From Analytical Reagents to Drug Candidates: A Historical Perspective

The journey of lophine derivatives in medicinal chemistry is a testament to serendipitous discovery and rational drug design. Initially, their application was confined to analytical sciences due to their fluorescent and chemiluminescent capabilities.[1] A significant turning point came with the unexpected discovery of their potent biological activities. A notable example is the identification of certain lophine derivatives as inhibitors of monoacylglycerol lipase (MAGL), an important enzyme in the endocannabinoid system.[3] This discovery, which emerged from studies originally aimed at developing chemiluminescent assays, opened a new chapter for lophine derivatives as potential therapeutic agents.[3] Subsequently, researchers began to systematically explore the pharmacological properties of the triphenylimidazole core, leading to the identification of derivatives with promising anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6]

Therapeutic Applications and Biological Activities

The rigid, planar structure of the triphenylimidazole core provides a versatile scaffold for chemical modifications, enabling the development of derivatives with a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of lophine derivatives against various cancer cell lines.[4][7] One of the key mechanisms underlying their anticancer activity is the inhibition of the p53-MDM2 interaction.[8] The p53 protein is a crucial tumor suppressor, and its inactivation by murine double minute 2 (MDM2) is a common event in many cancers. Lophine derivatives have been designed to disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of lophine derivatives have also been extensively investigated.[1][5][6] These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] By inhibiting these enzymes, lophine derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Monoacylglycerol Lipase (MAGL) Inhibition

As previously mentioned, the serendipitous discovery of lophine derivatives as MAGL inhibitors has opened up new avenues for the treatment of various neurological and inflammatory disorders.[3] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in pain, inflammation, and neuroprotection. Inhibition of MAGL by lophine derivatives leads to an increase in 2-AG levels, which can produce therapeutic benefits.

Neuroprotective Potential

Emerging research suggests that lophine derivatives may also possess neuroprotective properties. Studies on similar heterocyclic compounds have shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative stress. While direct evidence for lophine derivatives in neuroprotection is still developing, the structural similarities and known biological activities of the triphenylimidazole scaffold make it a promising area for future research.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various lophine derivatives from the cited literature.

Table 1: Anticancer Activity of 2,4,5-Triphenylimidazole Derivatives (IC50 in µM)

| Compound | PC3 | KB | A549 | HCT116 | MCF-7 | HepG2 | Reference |

| 9c | - | - | - | - | - | - | [4] |

| Derivative 1 | 22.4 | - | - | 0.34 | - | 10-50 | [9] |

| Derivative 2 | 10-50 | - | - | - | - | 10-50 | [9] |

| Compound 5 | - | - | - | < 5 | < 5 | < 5 | [10] |

| Cu(II) Complex | - | - | - | - | 72.139 (µg/ml) | - | [7] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Lophine Derivatives

| Compound/Derivative | Activity | Target | IC50 (µM) | Reference |

| Lophine Analog | Anti-inflammatory | COX-1 | 86.52 | [11] |

| Lophine Analog | Anti-inflammatory | COX-2 | 0.54 | [11] |

| Octanoic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Enzyme Inhibition | MAGL | Potent (concentration-dependent) | [3] |

| Palmitic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Enzyme Inhibition | MAGL | Potent (concentration-dependent) | [3] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of lophine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p53-MDM2 Signaling Pathway

Lophine derivatives designed as anticancer agents often target the p53-MDM2 signaling pathway. By inhibiting the binding of MDM2 to p53, these compounds prevent the degradation of p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest and apoptosis.

Caption: p53-MDM2 signaling pathway and the inhibitory action of lophine derivatives.

NF-κB and MAPK Inflammatory Signaling Pathways

In the context of inflammation, lophine derivatives can modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes like COX-2. By inhibiting these pathways, lophine derivatives can exert their anti-inflammatory effects.

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by lophine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of lophine derivatives.

General Synthesis of 2,4,5-Triphenylimidazole Derivatives

Materials:

-

Benzil

-

Appropriate substituted benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzil (1 mmol), a suitable substituted benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[2]

-

Reflux the reaction mixture for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into ice-water.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous MgSO₄.[2]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization from a suitable solvent (e.g., DMSO or ethanol) to obtain the pure 2,4,5-triphenylimidazole derivative.[2]

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lophine derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

-

Treat the cells with various concentrations of the lophine derivatives (typically in a range of 1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Materials:

-

Wistar albino rats

-

Lophine derivatives

-

Indomethacin (standard drug)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control, standard (Indomethacin), and test groups (different doses of lophine derivatives).

-

Administer the test compounds or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]

-

Calculate the percentage inhibition of edema for each group compared to the control group.

MAGL Inhibition Assay (Fluorometric)

Materials:

-

Human MAGL enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

-

Lophine derivatives

-

7-hydroxyresorufinyl octanoate (7-HRO) fluorogenic probe

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Incubate the lophine derivatives with the human MAGL enzyme in the assay buffer in microcentrifuge tubes.[9]

-

Transfer the mixture to the wells of a 96-well black microplate.

-

Initiate the reaction by adding the fluorogenic substrate 7-HRO.

-

Measure the fluorescence intensity (excitation ~572 nm, emission ~595 nm) over time.[9]

-

The rate of increase in fluorescence corresponds to the rate of 7-HRO hydrolysis by MAGL.

-

Calculate the percentage inhibition of MAGL activity by the lophine derivatives compared to a control without the inhibitor.

Neuroprotection Assay in SH-SY5Y Cells

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide)

-

Lophine derivatives

-

MTT or LDH assay kits

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if required.

-

Pre-treat the cells with various concentrations of the lophine derivatives for a specified period (e.g., 2-24 hours).[13]

-

Induce neurotoxicity by adding a specific neurotoxin (e.g., 100 µM H₂O₂) and co-incubate with the lophine derivatives for 24 hours.[13]

-

Assess cell viability using an MTT assay (as described in the anticancer protocol) or measure cytotoxicity using an LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.[13]

-

Calculate the percentage of neuroprotection conferred by the lophine derivatives compared to cells treated with the neurotoxin alone.

Caption: General experimental workflow for the development of lophine derivatives as therapeutic agents.

Conclusion and Future Directions

The journey of lophine derivatives from simple chemiluminescent compounds to promising therapeutic agents highlights the dynamic nature of drug discovery. The 2,4,5-triphenylimidazole scaffold has proven to be a valuable template for the development of potent and selective inhibitors of various biological targets. While significant progress has been made in exploring their anticancer and anti-inflammatory activities, the full therapeutic potential of lophine derivatives is yet to be realized. Future research should focus on expanding the scope of their biological evaluation, particularly in the areas of neurodegenerative diseases and other unmet medical needs. Further optimization of the lophine scaffold through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapies.

References

- 1. ijirt.org [ijirt.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. scispace.com [scispace.com]

- 6. scialert.net [scialert.net]

- 7. academicjournals.org [academicjournals.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 13. benchchem.com [benchchem.com]

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole molecular weight and formula

An In-depth Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a substituted imidazole derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₅ClN₂ | [1][2][3] |

| Molecular Weight | 330.8 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1707-67-1 | [1][3] |

| Monoisotopic Mass | 330.0923762 Da | [1][4] |

Synthesis and Characterization

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this scaffold.

Experimental Protocols

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves a one-pot condensation reaction.[5]

-

Reactants:

-

Benzil

-

2-Chlorobenzaldehyde

-

Ammonium acetate

-

-

Solvent:

-

Glacial Acetic Acid

-

-

Procedure:

-

Equimolar quantities of benzil, 2-chlorobenzaldehyde, and an excess of ammonium acetate are dissolved in glacial acetic acid in a round-bottom flask.

-

The reaction mixture is heated to reflux for a period of 1 to 5 hours.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into water, leading to the precipitation of the crude product.[5]

-

The precipitate is collected by filtration.

-

The filtered solid is neutralized with a weak base, such as a 5% ammonium hydroxide solution.[5]

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline compound.

-

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[6][7]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

-

Melting Point Determination: To assess the purity of the compound.[7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-(2-Chlorophenyl)-4,5-diphenylimidazole | 1707-67-1 [chemicalbook.com]

- 4. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. rsc.org [rsc.org]

Solubility and stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in common solvents

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of lophine (2,4,5-triphenyl-1H-imidazole), belongs to a class of compounds known for their potential applications in medicinal and materials chemistry, often exhibiting interesting photophysical properties like fluorescence and chemiluminescence.[1][2][3] A thorough understanding of its solubility and stability is paramount for its development in any application, particularly in the pharmaceutical industry where these parameters influence formulation, bioavailability, and shelf-life.[4][5]

This guide outlines the standard methodologies for evaluating the solubility and stability of this compound, providing a roadmap for researchers to generate the necessary data for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor in drug development, affecting everything from purification to formulation. The "like dissolves like" principle is a useful starting point for predicting solubility.[6] Given the structure of this compound, which is largely nonpolar due to the three phenyl rings but has a polar imidazole core capable of hydrogen bonding, its solubility is expected to be low in aqueous media and higher in organic solvents.

Recommended Solvents for Solubility Determination

A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents.

| Solvent Class | Specific Solvents | Rationale |

| Non-polar | n-Hexane, Cyclohexane | To assess solubility in hydrophobic environments. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) | Commonly used in organic synthesis and formulation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Solvents capable of hydrogen bonding. |

| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility in physiological conditions. |

| Aqueous (pH adjusted) | 0.1 M HCl, 0.1 M NaOH | To assess the impact of pH on solubility, particularly relevant for ionizable compounds.[7][8] |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method is a standard technique to determine the saturation concentration of a compound in a solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

A visual representation of the experimental workflow for solubility determination is provided below.

References

- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Theoretical and Computational Approaches to 2-Chlorophenyl Substituted Imidazoles: A Technical Guide for Drug Discovery

Introduction: Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile scaffold allows for diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The substitution of a 2-chlorophenyl group onto the imidazole ring can significantly influence the molecule's steric and electronic properties, often enhancing its binding affinity to biological targets. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study these compounds, alongside common experimental protocols for their synthesis and characterization, aimed at researchers, scientists, and drug development professionals.

Methodologies: A Dual Approach

The development of novel therapeutic agents based on the 2-chlorophenyl substituted imidazole scaffold relies on a synergistic combination of computational prediction and experimental validation.

Experimental Protocols

1. Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole:

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

-

Materials: Benzil, 2-chlorobenzaldehyde, ammonium acetate, glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Filter the solid, wash it thoroughly with water to remove any unreacted ammonium acetate and acetic acid.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate any remaining product.

-

Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[1]

-

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry.

2. Synthesis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole:

This class of imidazoles is typically synthesized by condensing o-phenylenediamine with the corresponding aldehyde.

-

Materials: o-phenylenediamine, 2-chlorobenzaldehyde, ethanol.

-

Procedure:

-

Dissolve o-phenylenediamine and 2-chlorobenzaldehyde in ethanol.

-

Reflux the reaction mixture for several hours.

-

After cooling, the product often crystallizes out of the solution.

-